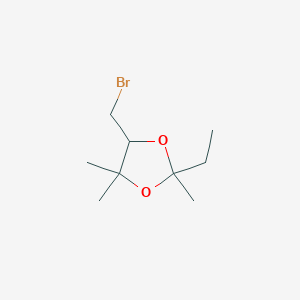
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a bromomethyl group attached to a dioxolane ring, which is further substituted with ethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-ethyl-2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Iodomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Hydroxymethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is unique due to the bromine atom’s size and reactivity. Bromine is larger and more polarizable than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s ability to stabilize adjacent positive charges through inductive effects enhances the compound’s reactivity .
Eigenschaften
CAS-Nummer |
89995-36-8 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-5-9(4)11-7(6-10)8(2,3)12-9/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
YJCVNEYYFIDXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC(C(O1)(C)C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




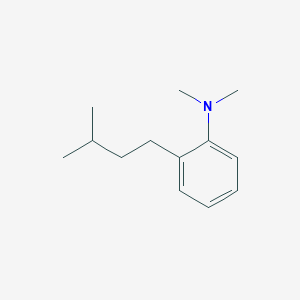
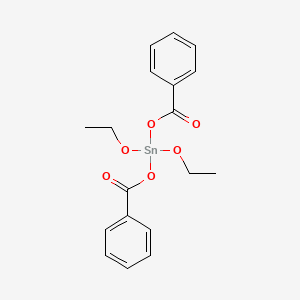
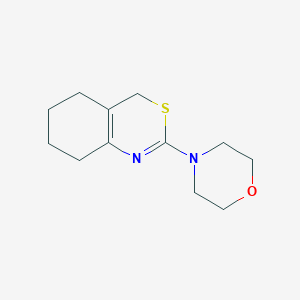
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

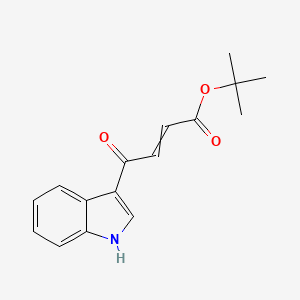

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

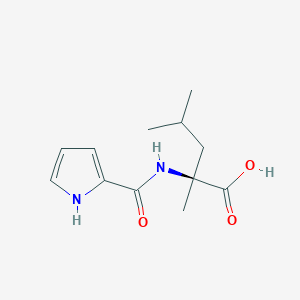
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)
